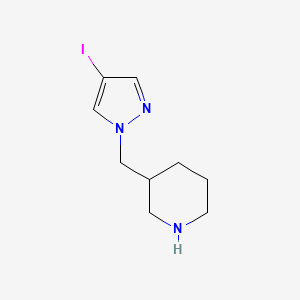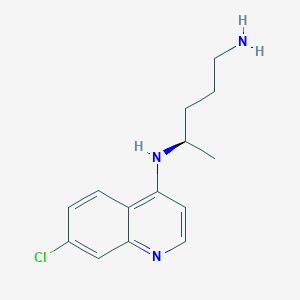
rac Methadone N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Methadone N-Oxide Hydrochloride: is a chemical compound with the molecular formula C21H27NO2 (HCl) It is a derivative of methadone, a synthetic opioid used for pain management and opioid dependence treatment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: rac Methadone N-Oxide Hydrochloride can be synthesized by reacting methadone with an oxidizing agent. One common method involves the use of perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful monitoring of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac Methadone N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to methadone using reducing agents.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Perbenzoic acid, peroxyacetic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Methadone.
Substitution: Substituted methadone derivatives.
Wissenschaftliche Forschungsanwendungen
rac Methadone N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference material for analytical studies and method development.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in pain management and opioid dependence treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of rac Methadone N-Oxide Hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as a full agonist at the µ-opioid receptor, mimicking the effects of natural opioids like endorphins and enkephalins . Additionally, it may interact with other receptors and pathways, contributing to its analgesic and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methadone: The parent compound, used for pain management and opioid dependence treatment.
Acetylmethadol: A derivative with similar opioid properties.
Levacetylmethadol: Another derivative with extended duration of action.
Uniqueness: rac Methadone N-Oxide Hydrochloride is unique due to its N-oxide functional group, which imparts different chemical and biological properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C21H28ClNO2 |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI-Schlüssel |
UBXNXUHNYJHAOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)



![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)








